molecular formula C26H31N5O4S B12407884 Antitumor agent-71

Antitumor agent-71

Cat. No.: B12407884
M. Wt: 509.6 g/mol
InChI Key: LFFQEYRXOGSKSZ-UHFFFAOYSA-N
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Description

Antitumor agent-71 is a compound known for its antiproliferative activity against various tumor cell lines. It exhibits significant potential as an antitumor agent by inhibiting tubulin polymerization, which is crucial for cell division. This compound has shown promising results in preclinical studies, making it a subject of interest in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-71 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Common methods include:

    Condensation Reactions: These are used to form the core structure of the compound.

    Oxidation and Reduction Reactions: These steps are crucial for introducing functional groups that enhance the compound’s antitumor activity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Antitumor agent-71 undergoes various chemical reactions, including:

    Oxidation: This reaction is used to introduce oxygen-containing functional groups.

    Reduction: This reaction is used to reduce specific functional groups, enhancing the compound’s stability.

    Substitution: This reaction involves replacing one functional group with another to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions are derivatives of this compound with enhanced or modified antitumor activity. These derivatives are often tested for their efficacy against various cancer cell lines .

Scientific Research Applications

Antitumor agent-71 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of tubulin polymerization inhibition.

    Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.

    Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.

    Industry: Utilized in the development of new antitumor drugs and formulations

Mechanism of Action

The primary mechanism of action of antitumor agent-71 involves the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This compound targets specific molecular pathways involved in cell division, making it an effective antitumor agent .

Comparison with Similar Compounds

    Paclitaxel: Another well-known tubulin polymerization inhibitor used in cancer therapy.

    Vincristine: A compound that also targets microtubules and is used in chemotherapy.

    Docetaxel: Similar to paclitaxel, it inhibits tubulin polymerization and is used to treat various cancers.

Uniqueness: Antitumor agent-71 is unique in its specific molecular structure, which allows for more targeted inhibition of tubulin polymerization. This specificity reduces the likelihood of side effects compared to other similar compounds. Additionally, this compound has shown efficacy against a broader range of tumor cell lines, making it a versatile candidate for cancer therapy .

Properties

Molecular Formula

C26H31N5O4S

Molecular Weight

509.6 g/mol

IUPAC Name

N-(2,6-dimethoxypyridin-3-yl)-9-methyl-6-[(4-methylpiperazin-1-yl)methyl]carbazole-3-sulfonamide

InChI

InChI=1S/C26H31N5O4S/c1-29-11-13-31(14-12-29)17-18-5-8-23-20(15-18)21-16-19(6-9-24(21)30(23)2)36(32,33)28-22-7-10-25(34-3)27-26(22)35-4/h5-10,15-16,28H,11-14,17H2,1-4H3

InChI Key

LFFQEYRXOGSKSZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)S(=O)(=O)NC5=C(N=C(C=C5)OC)OC)C

Origin of Product

United States

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